molecular formula C10H13NO2 B1462699 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol CAS No. 1157607-13-0

2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol

Cat. No.: B1462699
CAS No.: 1157607-13-0
M. Wt: 179.22 g/mol
InChI Key: WYYIHCZPZVOGMY-UHFFFAOYSA-N
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Description

“2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol” is a compound that contains a benzofuran ring. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .


Synthesis Analysis

The synthesis of benzofuran derivatives involves several strategies. One of the most common methods is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .


Chemical Reactions Analysis

Benzofuran derivatives have been synthesized through various chemical reactions. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling .

Scientific Research Applications

Green Synthesis of Enantiopure Compounds

2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol has been utilized in the green synthesis of optically active aromatic alcohols, which are valuable chiral building blocks in natural products and chiral drugs. Lactobacillus paracasei BD87E6, isolated from fermented beverages, has been used as a biocatalyst for the bioreduction of 1-(benzofuran-2-yl) ethanone to (S)-1-(benzofuran-2-yl) ethanol with high stereoselectivity, achieving high enantiomeric excess and conversion. This biological green method is scalable and has potential in sophisticated molecule synthesis for drug production (Şahin, 2019).

Antiamnestic and Antihypoxic Activities

Studies have shown that derivatives of this compound, specifically 2-(2-Aminoethoxy)-1-hydroxyethyl derivatives of bicyclic arenes, exhibit antiamnestic (AA) and antihypoxic (AH) activities. These activities were evaluated in mice for their potential in reversing electroconvulsion-induced amnesia and protecting against hypoxia (Ono et al., 1995).

Lipase-Catalyzed Enantiomer Selective Reactions

The kinetic resolution of racemic 1-(benzofuran-2-yl)ethanols was performed using lipase-catalyzed enantiomer selective acylation. This process yields (1R)-1-acetoxy-1-(benzofuran-2-yl)ethanes and (1S)-1-(benzofuran-2-yl)ethanols in highly enantiopure form. This method demonstrates potential in the synthesis of chiral intermediaries for pharmaceuticals (Paizs et al., 2003).

Antimicrobial Properties

This compound is involved in the synthesis of novel compounds with potential antimicrobial properties. For instance, derivatives synthesized with benzofuran moieties have shown effectiveness in vitro against pathogenic bacteria like S. aureus and E. coli (Idrees et al., 2020).

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to utilize its full therapeutic potential for the treatment of microbial diseases .

Properties

IUPAC Name

2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5,9,12H,3-4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYIHCZPZVOGMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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